2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE
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Overview
Description
2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxyphenyl and methanesulfonamido groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-methoxyphenyl isocyanate with appropriate amines under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but differs in other functional groups.
N-(2-Methoxyphenyl)methanesulfonamide: Contains the methanesulfonamido group but lacks the acetyl group.
2-[N-(4-methoxyphenyl)methanesulfonamido]-N-(2-methylphenyl)acetamide: Similar structure with variations in the phenyl groups.
Uniqueness
2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-20-10-6-9-15-14(17)11-16(22(3,18)19)12-7-4-5-8-13(12)21-2/h4-5,7-8H,6,9-11H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKNLSOBSHGZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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